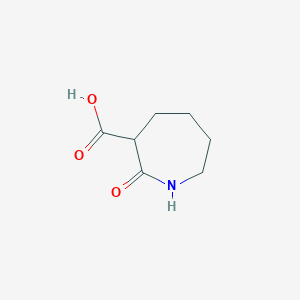

2-Oxoazepane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxoazepane-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is a heterocyclic compound containing a seven-membered ring with an oxygen atom and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Oxoazepane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the cyclization of 6-aminohexanoic acid can yield this compound under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods may include the use of catalysts, controlled reaction environments, and purification processes to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Rearrangement Reactions

The compound undergoes spontaneous ring contraction under mild conditions via a stereoselective mechanism. In acidic environments, 4-carboxy-substituted derivatives rearrange to form six-membered 2′-oxopiperidine β²,³,³-amino acids .

Key Features:

-

Mechanism : A concerted process facilitated by intramolecular catalysis involving the C4 carboxylic acid group .

-

Catalysis : Water molecules lower the activation energy by stabilizing transition states through hydrogen bonding .

-

Stereoselectivity : Complete retention of stereochemistry occurs under acidic conditions, making this rearrangement synthetically valuable for β-amino acid production .

Table 1: Rearrangement Conditions and Outcomes

| Condition | Product | Stereoselectivity | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Acidic (HCl) | 2′-Oxopiperidine β²,³,³-AA | 100% | ~20 |

| Basic (NaOH) | Partial rearrangement | Variable | ~25 |

Esterification and Amide Formation

The carboxylic acid group participates in standard derivatization reactions:

a) Fischer Esterification

Reaction with alcohols under acidic conditions (H₂SO₄) yields esters:

2-Oxoazepane-3-carboxylic acid+R-OHH+3-(OR)-2-oxoazepane+H2O

-

Key Factor : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol .

b) Carbodiimide-Mediated Amidation

Using dicyclohexylcarbodiimide (DCC), the acid forms amides with primary or secondary amines:

Acid+R-NH2DCC3-(NHR)-2-oxoazepane+DCU

-

Mechanism : DCC activates the carboxyl group to form an O-acylisourea intermediate, which reacts with the amine .

Ring-Opening Reactions

The azepane ring can undergo cleavage under strong oxidative or hydrolytic conditions:

a) Oxidative Ring Opening

Treatment with hot alkaline KMnO₄ oxidizes the ring, producing linear dicarboxylic acids .

b) Acid-Catalyzed Hydrolysis

Concentrated HCl at elevated temperatures breaks the amide bond, yielding ε-amino caproic acid derivatives .

Stability and Intramolecular Catalysis

The C4 carboxylic acid group enhances reactivity through intramolecular interactions:

-

pH-Dependent Stability : Rearrangement accelerates in both acidic and basic aqueous solutions but is negligible in neutral conditions .

-

Thermal Stability : Decomposition occurs above 150°C, with the ketone group prone to aldol condensation at high temperatures.

Table 2: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| pH 2–3 (25°C) | Complete rearrangement in 12 hours | |

| pH 7 (25°C) | Stable for >1 month | |

| 150°C (dry) | Decomposition via ketone self-condensation |

Functionalization at the Ketone Position

The 2-oxo group participates in nucleophilic additions:

-

Grignard Reactions : Forms tertiary alcohols, though steric hindrance limits yields.

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the carboxylic acid.

Applications De Recherche Scientifique

Synthesis and Structural Variations

The synthesis of 2-oxoazepane-3-carboxylic acid derivatives has been explored through several methodologies. A prominent approach involves the Wolff rearrangement of diazotetramic acids, which allows for the introduction of various nucleophiles. This method not only facilitates the generation of structurally diverse derivatives but also enhances the potential for biological activity by modifying substituents on the exocyclic acyl group .

The ability to synthesize these derivatives with varied substituents is crucial for exploring their biological properties. The structural diversity achieved through different synthetic routes contributes significantly to their potential applications in drug discovery.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit significant antimicrobial activity . Studies have shown that modifications to the azepane core can enhance efficacy against both gram-positive and gram-negative bacteria. For instance, related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound could also possess similar properties .

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties . In vitro studies involving related oxazepin structures have shown significant activity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action . The potential for these compounds to interact with specific molecular targets involved in cancer proliferation presents a promising avenue for further research.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in medicinal chemistry:

- Inhibition of β-Lactamases : Some derivatives have been found to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This property suggests a role in combating antibiotic resistance .

- Antitubercular Activity : Compounds derived from this class have shown promise as antitubercular agents, indicating their potential in treating tuberculosis infections .

- Herbicidal Properties : The herbicidal activity of certain derivatives has been documented, showcasing their utility in agricultural applications .

- Neuroprotective Effects : Research into related compounds has suggested neuroprotective effects through antioxidant mechanisms, which could be relevant for conditions involving oxidative stress .

Mécanisme D'action

The mechanism of action of 2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

- 2-Oxoazepane-4-carboxylic acid

- 2-Oxoazepane-5-carboxylic acid

- 2-Oxoazepane-6-carboxylic acid

Comparison: 2-Oxoazepane-3-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the position of the carboxylic acid group can influence the compound’s reactivity and interaction with biological targets .

Activité Biologique

2-Oxoazepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by recent studies and findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H11NO3, belongs to a class of compounds known for their cyclic structure and carboxylic acid functionality. The presence of the oxo group enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, derivatives have shown effectiveness against various bacterial strains, including those responsible for plant diseases. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 26.64 μg/mL to 40.73 μg/mL against pathogens like Acidovorax citrulli and Ralstonia solanacearum .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Oxoazepane-3-CA | Acidovorax citrulli | 26.64 |

| Ralstonia solanacearum | 40.73 |

Antiproliferative Effects

The antiproliferative potential of this compound has been explored in various cancer cell lines. Research indicates that specific derivatives can inhibit cell growth effectively, suggesting their role as potential anticancer agents. For example, compounds derived from this acid have been shown to inhibit β-lactamase enzymes, which are often overexpressed in resistant bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 2-oxoazepane derivatives reveal that modifications at specific positions on the ring can significantly enhance biological activity. For instance, introducing different nucleophiles into the structure has led to the development of more potent antibacterial and antiproliferative agents .

Case Study 1: Antibacterial Efficacy

In a controlled experiment, various derivatives of this compound were tested against a panel of plant pathogens. The results demonstrated that certain modifications increased the antibacterial efficacy significantly compared to the parent compound. The study concluded that these derivatives could serve as promising candidates for agricultural applications .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of these compounds on human cancer cell lines. The results indicated that specific structural modifications led to enhanced inhibition of cell proliferation, with some compounds showing IC50 values in the low micromolar range, indicating strong potential for further development as anticancer therapeutics .

Propriétés

IUPAC Name |

2-oxoazepane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXIMPGNIJCBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.